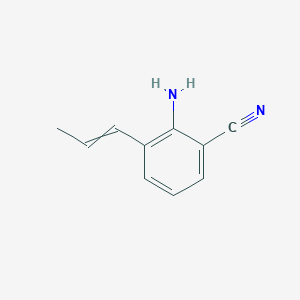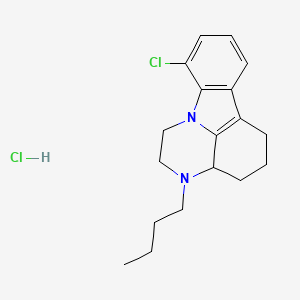
2-Imidazolidinethione, 1-acetyl-3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Imidazolidinethione, 1-acetyl-3-methyl- is an organosulfur compound with the molecular formula C6H10N2OS It is a derivative of imidazolidinethione, characterized by the presence of an acetyl group and a methyl group attached to the nitrogen atoms of the imidazolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imidazolidinethione, 1-acetyl-3-methyl- typically involves the reaction of imidazolidine-2-thione with acetic anhydride and methyl iodide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:
Imidazolidine-2-thione+Acetic Anhydride+Methyl Iodide→2-Imidazolidinethione, 1-acetyl-3-methyl-
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Imidazolidinethione, 1-acetyl-3-methyl- undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form imidazolidine derivatives.
Substitution: The acetyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Imidazolidine derivatives.
Substitution: Various substituted imidazolidinethione derivatives.
Aplicaciones Científicas De Investigación
2-Imidazolidinethione, 1-acetyl-3-methyl- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations.
Mecanismo De Acción
The mechanism of action of 2-Imidazolidinethione, 1-acetyl-3-methyl- involves its interaction with various molecular targets. The sulfur atom in the compound can form coordination bonds with metal ions, making it an effective ligand. Additionally, the acetyl and methyl groups can influence the compound’s reactivity and binding affinity. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-Imidazolidinethione: The parent compound without the acetyl and methyl groups.
1,3-Dihydroimidazol-2-one: A similar compound with an oxygen atom instead of sulfur.
Ethylene thiourea: Another thiourea derivative with similar properties.
Uniqueness
2-Imidazolidinethione, 1-acetyl-3-methyl- is unique due to the presence of both acetyl and methyl groups, which enhance its reactivity and potential applications. The combination of these functional groups with the imidazolidinethione core provides distinct chemical properties that are not observed in the parent compound or other similar derivatives.
Propiedades
Número CAS |
60546-76-1 |
|---|---|
Fórmula molecular |
C6H10N2OS |
Peso molecular |
158.22 g/mol |
Nombre IUPAC |
1-(3-methyl-2-sulfanylideneimidazolidin-1-yl)ethanone |
InChI |
InChI=1S/C6H10N2OS/c1-5(9)8-4-3-7(2)6(8)10/h3-4H2,1-2H3 |
Clave InChI |
WJAFILONZSXFET-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CCN(C1=S)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6-Phenyl-imidazo[2,1-B]thiazol-3-YL)-acetic acid ethyl ester](/img/structure/B13805361.png)
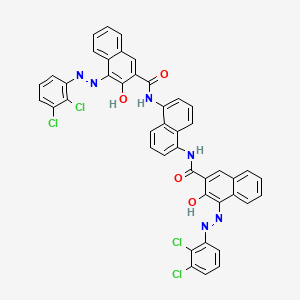

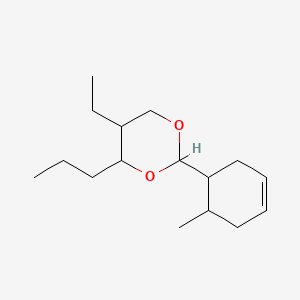
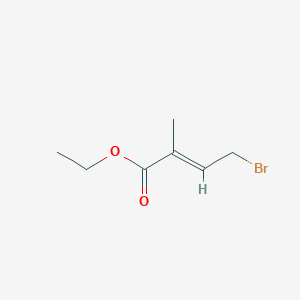
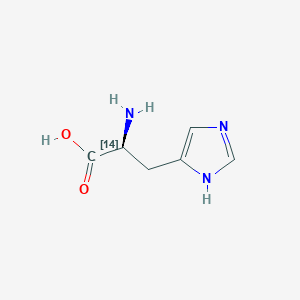

![3,6-Bis[(trimethylsilyl)oxy]-1,4-dioxane-2,5-dione](/img/structure/B13805403.png)

